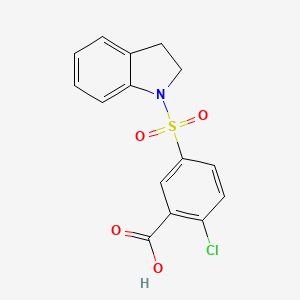![molecular formula C19H19N3O3 B12157359 2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B12157359.png)
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(acetylamino)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide: is a chemical compound with the following structural formula:
C20H19Cl2N5O2
This compound combines an indole ring, an acetamide group, and a 3-methoxyphenyl moiety. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method starts with the reaction of 4-acetylamino-3,5-dichlorobenzyl isocyanate with 1H-indole-1-ylamine. The resulting intermediate is then coupled with 3-methoxyphenylacetic acid under appropriate conditions to yield the target compound .
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups, affecting its properties.
Substitution: Substitution reactions at different positions on the indole ring or the phenyl group are possible.
Acids and Bases: Used for hydrolysis, esterification, or amidation reactions.
Catalysts: Transition metal catalysts (e.g., palladium, nickel) facilitate coupling reactions.
Solvents: Organic solvents (e.g., DMF, DMSO) are commonly employed.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis of the amide group, substitution reactions, and cyclization may yield diverse derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Drug Discovery: Its unique structure makes it valuable for designing new pharmaceuticals.
Anticancer Potential: Some derivatives exhibit promising anticancer activity .
Neuroscience: Indole derivatives often interact with neurotransmitter receptors.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Pharmaceuticals: Potential drug candidates.
Wirkmechanismus
The exact mechanism of action remains an active area of research. It likely involves interactions with specific cellular targets, affecting signaling pathways or enzymatic processes.
Vergleich Mit ähnlichen Verbindungen
While this compound shares features with other indole derivatives, its specific combination of functional groups and substituents sets it apart. Similar compounds include:
Indomethacin: An anti-inflammatory drug.
Tryptophan: An essential amino acid.
Eigenschaften
Molekularformel |
C19H19N3O3 |
|---|---|
Molekulargewicht |
337.4 g/mol |
IUPAC-Name |
2-(4-acetamidoindol-1-yl)-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H19N3O3/c1-13(23)20-17-7-4-8-18-16(17)9-10-22(18)12-19(24)21-14-5-3-6-15(11-14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,24) |
InChI-Schlüssel |
ZROUIWMRCHJOFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC(=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]-1-(pyridin-4-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12157277.png)
![(2E,5Z)-2-[(2,4-dimethylphenyl)imino]-5-(4-fluorobenzylidene)-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B12157279.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12157294.png)
![1,10,10-trimethyl-N-(4-methylphenyl)-3-phenyl-3,4-diazatricyclo[5.2.1.0^{2,6}]deca-2(6),4-diene-5-carboxamide](/img/structure/B12157303.png)
![methyl 2-({[4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12157308.png)



![N-(4-chlorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12157336.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157340.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,4-dimethoxyphenyl) acetamide](/img/structure/B12157343.png)
![1-[3-(Diethylamino)propyl]-3-hydroxy-5-(3-propoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one](/img/structure/B12157344.png)
![4-tert-butyl-N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]benzamide](/img/structure/B12157360.png)
